

In-Depth Technical Guide: (S)-1-(tetrahydrofuran-2-yl)ethanone

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Compound of Interest

Compound Name: (S)-1-(tetrahydrofuran-2-yl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of **(S)-1-(tetrahydrofuran-2-yl)ethanone**, a heterocyclic ketone with potential applications in chemical synthesis and drug discovery.

Chemical and Physical Properties

(S)-1-(tetrahydrofuran-2-yl)ethanone is a chiral organic compound featuring a tetrahydrofuran ring substituted with an acetyl group at the 2-position. Its physical and chemical characteristics are summarized below.

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O ₂	[1]
Molecular Weight	114.14 g/mol	[1]
CAS Number	131328-27-3	[1]
Appearance	Colorless liquid or white solid	
Boiling Point	174.5 °C at 760 mmHg	
Flash Point	63.2 °C	
Density	1.028 g/cm ³	
Refractive Index	1.440	
XLogP3	0.4	[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **(S)-1-(tetrahydrofuran-2-yl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 500 MHz):

- δ = 4.82 (t, J = 7.7 Hz, 1H)
- δ = 4.11 – 4.02 (m, 1H)
- δ = 3.94 – 3.90 (m, 1H)
- δ = 3.86 – 3.83 (m, 1H)
- δ = 2.33 – 2.26 (m, 1H)
- δ = 2.19 – 2.11 (m, 3H)
- δ = 2.05 – 1.89 (m, 3H)[2]

^{13}C NMR (CDCl_3 , 126 MHz):

- $\delta = 171.64$
- $\delta = 79.36$
- $\delta = 69.22$
- $\delta = 32.06$
- $\delta = 26.76$
- $\delta = 25.69$ ^[2]

Infrared (IR) Spectroscopy

The IR spectrum of tetrahydrofuran, the parent heterocycle, shows characteristic C-H stretching vibrations between $2880\text{--}3000\text{ cm}^{-1}$ and various weaker, broad absorptions in the $890\text{--}1500\text{ cm}^{-1}$ region.^[3] For **(S)-1-(tetrahydrofuran-2-yl)ethanone**, a strong absorption band corresponding to the carbonyl ($\text{C}=\text{O}$) stretch is expected around 1715 cm^{-1} .

Mass Spectrometry (MS)

The electron ionization mass spectrum of tetrahydrofuran shows a molecular ion peak at m/z 72.^[4] For **(S)-1-(tetrahydrofuran-2-yl)ethanone** (MW: 114.14), the molecular ion peak (M^+) is expected at m/z 114. Common fragmentation patterns for ketones involve alpha-cleavage. For this molecule, cleavage of the bond between the carbonyl carbon and the tetrahydrofuran ring would result in a fragment with m/z 43 (acetyl cation, $[\text{CH}_3\text{CO}]^+$), which is often a prominent peak.^[5] Cleavage of the C-C bond within the ring adjacent to the oxygen atom is also a possible fragmentation pathway.

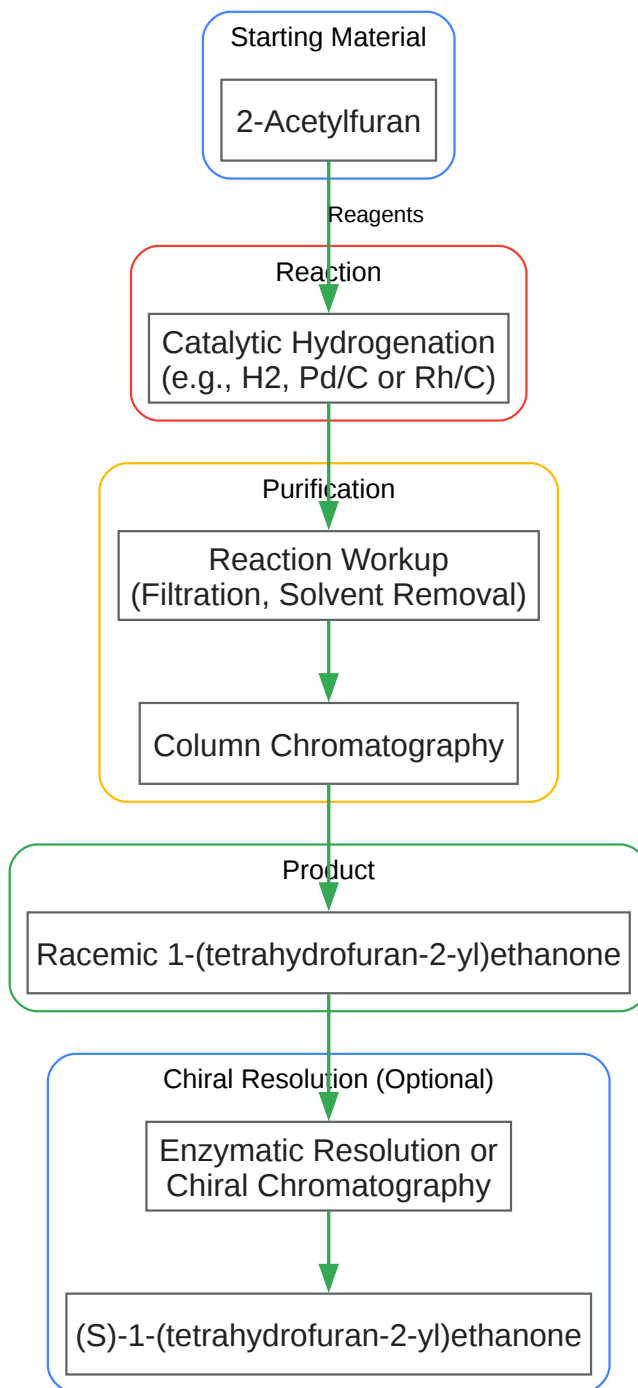
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(S)-1-(tetrahydrofuran-2-yl)ethanone** is not readily available in the searched literature, general methods for the synthesis of substituted tetrahydrofurans can be adapted. One potential synthetic route involves the catalytic hydrogenation of 2-acetylfuran.^[6]

Illustrative Synthetic Workflow: Reduction of 2-Acetylfuran

This workflow outlines a potential method for the synthesis of **(S)-1-(tetrahydrofuran-2-yl)ethanone**, which would require further optimization and chiral resolution or asymmetric synthesis to obtain the desired (S)-enantiomer.

Synthesis Workflow: (S)-1-(tetrahydrofuran-2-yl)ethanone

[Click to download full resolution via product page](#)Caption: Illustrative workflow for the synthesis of **(S)-1-(tetrahydrofuran-2-yl)ethanone**.

Solubility

While specific quantitative solubility data for **(S)-1-(tetrahydrofuran-2-yl)ethanone** is not available, its structural features suggest it would be soluble in a range of organic solvents. As a polar aprotic molecule, it is expected to be miscible with other polar solvents like acetone, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be moderate due to the presence of the polar carbonyl and ether functional groups, though the hydrocarbon backbone will limit its miscibility.^[7]

Solvent	Predicted Solubility
Water	Moderately Soluble
Ethanol	Soluble
Acetone	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Dichloromethane	Soluble
Diethyl Ether	Soluble
Hexane	Sparingly Soluble

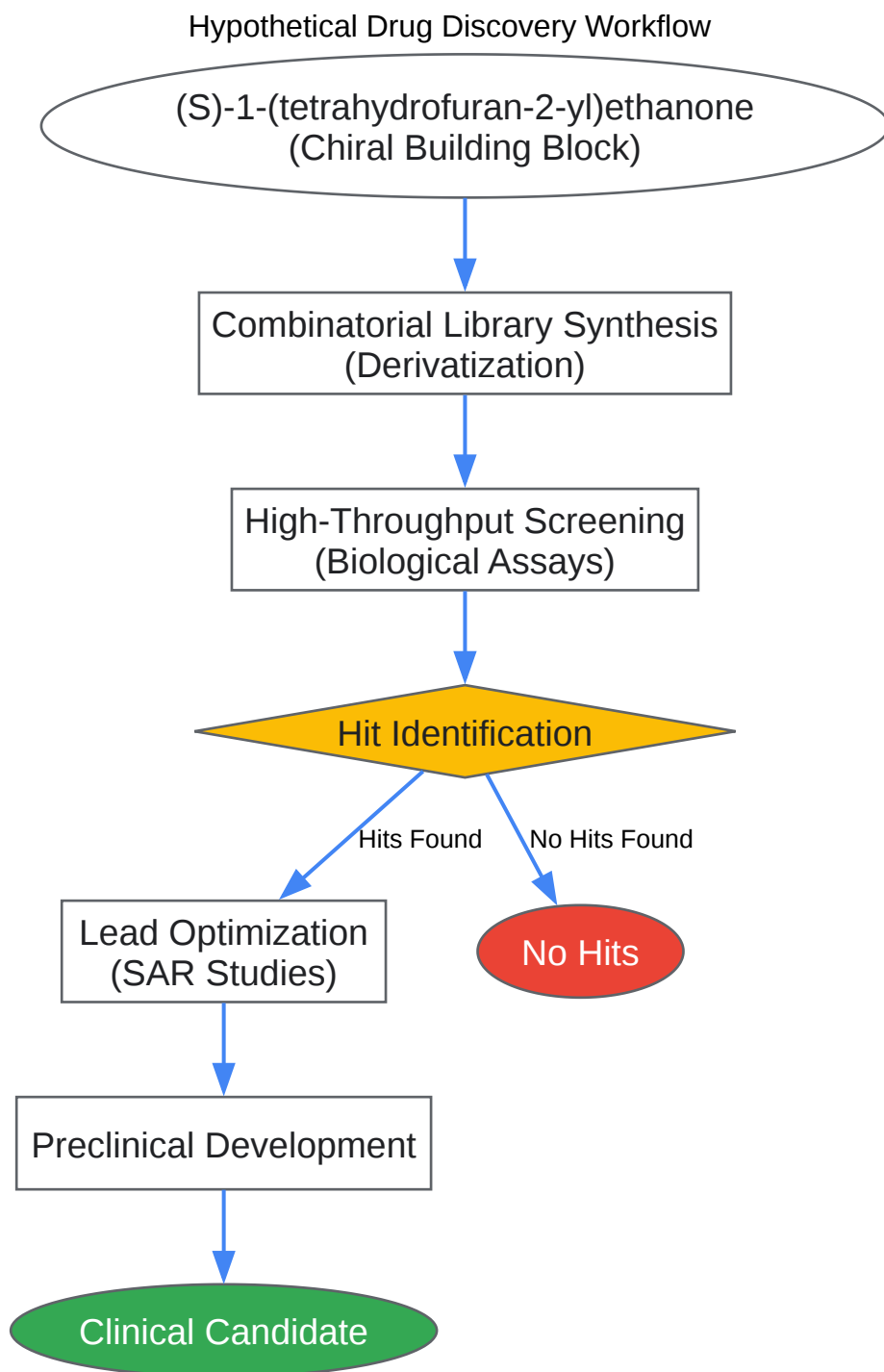
Biological Activity and Drug Development Relevance

Currently, there is no specific information available in the searched literature regarding the biological activity or direct involvement in signaling pathways of **(S)-1-(tetrahydrofuran-2-yl)ethanone**. However, the tetrahydrofuran motif is a common structural feature in a variety of biologically active natural products and approved pharmaceuticals.^[8] Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The investigation of novel tetrahydrofuran-containing compounds remains an active area of research in drug discovery. Therefore, **(S)-1-(tetrahydrofuran-2-yl)ethanone** could serve as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications.

Hypothetical Drug Discovery Workflow

The following diagram illustrates a general workflow where a compound like **(S)-1-(tetrahydrofuran-2-yl)ethanone** could be utilized in an early-stage drug discovery program.



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Caption: General workflow for utilizing a chiral building block in drug discovery.

Safety and Handling

(S)-1-(tetrahydrofuran-2-yl)ethanone is classified as a flammable liquid and vapor.[1] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

Conclusion

(S)-1-(tetrahydrofuran-2-yl)ethanone is a chiral ketone with potential as a synthetic intermediate. This guide has summarized its key chemical and physical properties, along with available spectroscopic data. While specific biological activity has not been reported, its structural features make it an interesting candidate for inclusion in synthetic libraries for drug discovery programs. Further research is warranted to fully elucidate its reactivity, biological profile, and potential applications.

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